molecular formula C8H12O3 B3346083 [5-(Ethoxymethyl)furan-2-yl]methanol CAS No. 113983-97-4

[5-(Ethoxymethyl)furan-2-yl]methanol

Cat. No.: B3346083
CAS No.: 113983-97-4
M. Wt: 156.18 g/mol
InChI Key: PWKAMVGLPNBYPI-UHFFFAOYSA-N
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Description

[5-(Ethoxymethyl)furan-2-yl]methanol (CAS 113983-97-4) is a furan-based compound with the molecular formula C 8 H 12 O 3 and a molecular weight of 156.18 g/mol . This chemical is a key derivative in the valorization of biomass, closely related to the platform chemical 5-hydroxymethylfurfural (HMF) . Its structure, featuring a hydroxymethyl group and an ethoxymethyl group on a furan ring, makes it a versatile intermediate for synthetic organic chemistry and biorefinery research. A primary research application of this compound and its analogues is in the development of advanced biofuels and fuel additives . Furanic compounds like 5-ethoxymethylfurfural (EMF) exhibit energy densities close to that of conventional diesel and gasoline, and their use can help reduce soot and sulfur oxide emissions . As an alcohol derivative, this compound can serve as a precursor in the synthesis of such promising fuel candidates through various catalytic processes . The compound can be synthesized from biomass-derived sugars like fructose or glucose through a multi-step process involving hydrolysis, isomerization, dehydration, and etherification reactions, often catalyzed by acid catalysts in ethanol . Its reactivity is defined by its two functional groups: the primary alcohol can undergo oxidation, esterification, or serve as a point for further chain extension, while the furan ring is susceptible to electrophilic substitution and hydrogenation . Researchers value this chemical as a building block for creating novel polymers, resins, and other value-added chemicals from renewable resources . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[5-(ethoxymethyl)furan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-4,9H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKAMVGLPNBYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549620
Record name [5-(Ethoxymethyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113983-97-4
Record name [5-(Ethoxymethyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Ethoxymethyl)furan-2-yl]methanol typically involves the reaction of furfural with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The general reaction scheme is as follows:

    Formation of Intermediate: Furfural reacts with ethyl alcohol in the presence of an acid catalyst to form an ethoxymethyl intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

[5-(Ethoxymethyl)furan-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be further reduced to form the corresponding alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of [5-(Ethoxymethyl)furan-2-yl]carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-(Ethoxymethyl)furan-2-yl]methanol: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(Ethoxymethyl)furan-2-yl]methanol involves its interaction with various molecular targets. The ethoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The chemical and functional properties of [5-(ethoxymethyl)furan-2-yl]methanol are influenced by its substituents. Key structural analogs include:

Compound Name Substituents (Position) Key Properties/Applications Source/Reference
[5-(Dimethoxymethyl)-2-furyl]methanol Dimethoxymethyl (C5), hydroxymethyl (C2) Isolated from Ophiopogon japonicus; natural product with uncharacterized bioactivity
5-Methyl-2-furanmethanol Methyl (C5), hydroxymethyl (C2) Research applications in flavorants and pharmaceuticals; higher volatility due to smaller alkyl group
5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) Aldehyde (C5), hydroxymethyl (C2) Platform chemical for FDCA synthesis; prone to oxidation and polymerization
5-(Ethoxymethyl)furan-2-carbaldehyde (EMF) Ethoxymethyl (C5), aldehyde (C2) Formed during acid hydrolysis; exhibits antioxidant activity (ORAC assay)
4-Hydroxy-4-(5-(hydroxymethyl)furan-2-yl)butan-2-one Hydroxymethyl (C5), ketone (side chain) Novel natural product with potential bioactivity; isolated from Aconitum species

Reactivity and Functional Group Influence

  • Ether vs. Aldehyde Groups: Compared to EMF and HMF, this compound lacks an aldehyde group, making it less reactive toward oxidation but more stable under acidic conditions. For example, HMF is enzymatically oxidized to furan-2,5-dicarboxylic acid (FDCA) via four consecutive oxidations , whereas the ethoxymethyl and hydroxymethyl groups in this compound limit such transformations.
  • However, its synthesis yield (6%) is significantly lower than that of 2,5-bis(ethoxymethyl)furan, highlighting challenges in selective mono-etherification .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing [5-(Ethoxymethyl)furan-2-yl]methanol from biomass-derived precursors?

  • Methodological Answer : The direct etherification of 5-hydroxymethylfurfural (HMF) derivatives with ethanol using acid catalysts like Amberlyst 15 or Sn-ZSM-5 zeolites achieves moderate yields. For example, 5 mol% Amberlyst 15 at 313 K for 16 h yields ~6% target compound alongside 80% 2,5-bis(ethoxymethyl)furan. Key parameters include catalyst acidity (Brønsted vs. Lewis), temperature control (313–338 K), and alcohol-to-substrate ratios to minimize polymerization .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies ethoxymethyl (-CH₂OCH₂CH₃) and hydroxymethyl (-CH₂OH) groups. For example, the furan ring protons typically appear at δ 6.3–7.2 ppm.
  • GC-MS/HPLC : Quantifies purity and detects side products like 2,5-bis(ethoxymethyl)furan.
  • X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry, as demonstrated for structurally similar furan derivatives .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Major side reactions include over-etherification (yielding bis-etherified products) and furan ring-opening. Strategies:

  • Use zeolites with tailored pore structures (e.g., Sn-ZSM-5) to restrict bulky byproduct formation.
  • Optimize reaction time (<24 h) and ethanol stoichiometry to limit polymerization .

Advanced Research Questions

Q. How does catalyst selection influence selectivity between etherification and competing acetalization pathways?

  • Methodological Answer : Brønsted acid catalysts (e.g., Amberlyst 15) favor etherification, while Lewis acids (e.g., Sn-based catalysts) may promote acetalization. For example, Sn-ZSM-5 achieves >95% ether selectivity by balancing acid sites and pore confinement. Mechanistic studies (e.g., in-situ FTIR) can track intermediate formation to guide catalyst design .

Q. What are the enzymatic vs. chemical oxidation pathways for this compound?

  • Methodological Answer :

  • Enzymatic : FAD-dependent oxidases (e.g., from Methylovorus sp.) oxidize the alcohol group to carboxylic acids via aldehyde intermediates under mild conditions (25°C, ambient pressure) .
  • Chemical : KMnO₄ or CrO₃ in acidic conditions yield aldehydes, but over-oxidation to carboxylic acids requires precise stoichiometric control. Comparative studies should assess yield, scalability, and environmental impact .

Q. How can computational modeling predict reactivity in acetalization or functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations analyze transition states and charge distribution. For example:

  • Predict regioselectivity in acetalization with glycerol by modeling hydrogen bonding between the hydroxyl group and catalyst.
  • Evaluate steric effects of the ethoxymethyl group on furan ring reactivity .

Data Contradiction Analysis

Q. Why do reported yields for etherification vary across studies?

  • Key Factors :

  • Catalyst Stability : Amberlyst 15 deactivates above 353 K, reducing reproducibility.
  • Substrate Purity : HMF derivatives often contain levulinic acid or humins, altering reaction pathways.
  • Analytical Methods : GC-MS may underestimate high-boiling-point byproducts .

Key Research Gaps

  • Mechanistic Studies : In-situ characterization of intermediates during etherification.
  • Biological Activity : Limited data on pharmacological potential; prioritize assays for antimicrobial or anti-inflammatory properties .
  • Scalability : Industrial translation of enzymatic pathways requires immobilization techniques to enhance catalyst reusability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Ethoxymethyl)furan-2-yl]methanol
Reactant of Route 2
[5-(Ethoxymethyl)furan-2-yl]methanol

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